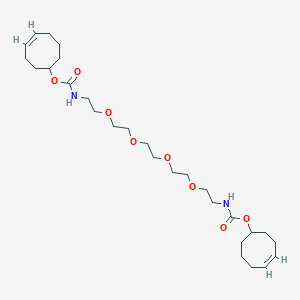

TCO-PEG4-TCO

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H48N2O8 |

|---|---|

Molecular Weight |

540.7 g/mol |

IUPAC Name |

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C28H48N2O8/c31-27(37-25-11-7-3-1-4-8-12-25)29-15-17-33-19-21-35-23-24-36-22-20-34-18-16-30-28(32)38-26-13-9-5-2-6-10-14-26/h1-3,5,25-26H,4,6-24H2,(H,29,31)(H,30,32)/b3-1-,5-2- |

InChI Key |

ZLDVUVLAIKSQGP-LEWNYYKSSA-N |

Isomeric SMILES |

C1CC(CC/C=C\C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)OC2CC/C=C\CCC2 |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)OC2CCCC=CCC2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TCO-PEG4-TCO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of TCO-PEG4-TCO, a homobifunctional crosslinker used in advanced bioconjugation applications. The guide details the underlying chemistry, reaction kinetics, and practical experimental considerations for its use.

Core Mechanism of Action: Inverse-Electron-Demand Diels-Alder Cycloaddition

The fundamental mechanism of action for this compound is centered on the bioorthogonal reaction between the trans-cyclooctene (TCO) moieties and a tetrazine-functionalized molecule. This reaction is a cornerstone of "click chemistry," specifically an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2]

The TCO group, a strained alkene, acts as a highly reactive dienophile. It rapidly and selectively reacts with an electron-deficient diene, the tetrazine, in a [4+2] cycloaddition. This initial reaction forms an unstable intermediate, which then undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂).[1][2] The final product is a stable dihydropyridazine conjugate.[3] The release of N₂ gas is a significant driving force for the reaction, ensuring its irreversibility.[2]

The "PEG4" component of the this compound linker is a hydrophilic tetraethylene glycol spacer. This spacer enhances the water solubility of the molecule and provides a flexible connection that minimizes steric hindrance during conjugation.[4][5] This property is particularly beneficial when working with large biomolecules.

Being a homobifunctional linker, this compound possesses two reactive TCO groups, enabling the crosslinking of two tetrazine-containing molecules. This can be used for intramolecular crosslinking within a single biomolecular complex or for intermolecular crosslinking between two different molecules.[6]

Quantitative Data: Reaction Kinetics

The TCO-tetrazine ligation is renowned for its exceptionally fast reaction kinetics, which is a key advantage for its use in biological systems where low concentrations of reactants are common.[3][7] The speed of this bimolecular reaction is quantified by the second-order rate constant (k₂).

| Click Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| iEDDA (TCO-Tetrazine Ligation) | TCO + Tetrazine | up to 10⁷ |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne (e.g., DBCO) | 0.28 - 1.9 |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne (with Cu(I)) | 10 - 10,000 |

Note: The reaction rate can be influenced by the specific substituents on both the TCO and tetrazine moieties. However, the PEG4 linker in this compound is not expected to significantly alter the intrinsic reactivity of the TCO group. The extremely high rate constant of the iEDDA reaction makes it one of the fastest bioorthogonal reactions currently available.[3][7]

Visualizing the Mechanism and Workflow

Signaling Pathway: TCO-Tetrazine Ligation Mechanism

Caption: Mechanism of the TCO-tetrazine inverse-electron-demand Diels-Alder (iEDDA) reaction.

Experimental Workflow: Crosslinking with this compound

Caption: General experimental workflow for intermolecular crosslinking using this compound.

Experimental Protocols

General Protocol for Intermolecular Crosslinking of Two Proteins

This protocol provides a general guideline for crosslinking two different proteins (Protein A and Protein B) that have been pre-functionalized with tetrazine moieties.

Materials:

-

Tetrazine-functionalized Protein A

-

Tetrazine-functionalized Protein B

-

This compound

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Anhydrous DMSO or DMF

-

Spin desalting columns

-

SDS-PAGE analysis equipment

-

Size-Exclusion Chromatography (SEC) system (optional, for purification)

Procedure:

-

Preparation of Reactants:

-

Ensure both tetrazine-functionalized proteins are in an amine-free buffer such as PBS. If necessary, perform a buffer exchange using spin desalting columns.

-

Adjust the concentration of each protein solution to 1-5 mg/mL.

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine equimolar amounts of Tetrazine-functionalized Protein A and Tetrazine-functionalized Protein B.

-

Add the this compound stock solution to the protein mixture. A 0.5 to 1-fold molar equivalent of this compound relative to the total protein amount is a good starting point, but the optimal ratio may need to be determined empirically.

-

Gently mix the components.

-

-

Incubation:

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. For very dilute solutions, a longer incubation time may be necessary.

-

-

Monitoring and Analysis:

-

The progress of the crosslinking reaction can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE. The formation of a higher molecular weight band corresponding to the Protein A-TCO-PEG4-TCO-Protein B conjugate should be observed.

-

-

Purification (Optional):

-

If necessary, the crosslinked conjugate can be purified from unreacted proteins and excess crosslinker using size-exclusion chromatography.

-

-

Storage:

-

Store the final conjugate solution at 4°C.

-

Protocol for Quantifying TCO-Tetrazine Reaction Kinetics via Spectrophotometry

This protocol outlines a method to determine the second-order rate constant (k₂) of the TCO-tetrazine reaction.

Materials:

-

This compound solution of known concentration in a suitable buffer (e.g., PBS)

-

Tetrazine derivative solution of known concentration in the same buffer

-

Stopped-flow spectrophotometer

Procedure:

-

Instrument Setup:

-

Set the spectrophotometer to monitor the absorbance of the tetrazine at its λmax (typically 510-550 nm).[1]

-

-

Reaction Measurement:

-

Load one syringe of the stopped-flow instrument with the tetrazine solution and the other with the this compound solution.

-

Rapidly mix the reactants and initiate data collection. Record the decrease in absorbance over time as the tetrazine is consumed.

-

Repeat the measurement with a series of different concentrations of the this compound solution while keeping the tetrazine concentration constant.

-

-

Data Analysis:

-

For each TCO concentration, fit the absorbance decay curve to a single exponential decay function to obtain the observed rate constant (k_obs).

-

Plot the observed rate constants (k_obs) against the corresponding TCO concentrations.

-

The slope of the resulting linear plot represents the second-order rate constant (k₂) of the reaction.

-

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various advanced applications:

-

Antibody-Drug Conjugates (ADCs): The precise and stable linkage formed by the TCO-tetrazine reaction is ideal for the site-specific conjugation of cytotoxic drugs to antibodies.[8]

-

PROTACs and Molecular Glues: This ligation chemistry can be employed in the synthesis of complex molecules for targeted protein degradation.

-

Live-Cell Imaging and In Vivo Studies: The catalyst-free nature of the iEDDA reaction allows for the labeling and tracking of biomolecules in living systems without causing cellular toxicity.[3]

-

Hydrogel Formation: The rapid and specific reaction is suitable for the in situ formation of biocompatible hydrogels for applications in tissue engineering and controlled drug release.

-

PET and SPECT Imaging: The TCO-tetrazine reaction is widely used in pre-targeted imaging strategies for PET and SPECT.[3][9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. TCO-PEG4-acid TCO click chemistry - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. interchim.fr [interchim.fr]

- 5. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Leveraging Inverse Electron Demand Diels-Alder Click Chemistry for Pretargeted PET Imaging and Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TCO-PEG4 Linkers in Modern Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics and diagnostics, the precise and stable linkage of molecules is paramount. TCO-PEG4 linkers have emerged as a cornerstone technology in bioconjugation, enabling the efficient and specific coupling of biomolecules. This technical guide provides an in-depth exploration of TCO-PEG4 linkers, their fundamental principles, quantitative performance metrics, detailed experimental protocols, and their application in creating complex biomolecular architectures such as antibody-drug conjugates (ADCs).

Core Principles of TCO-PEG4 Linkers

TCO-PEG4 linkers are heterobifunctional molecules that leverage the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1] This reaction occurs between a trans-cyclooctene (TCO) group and a tetrazine moiety, and is characterized by its exceptionally fast kinetics and high specificity, proceeding rapidly under physiological conditions without the need for a catalyst.[1][2]

The structure of a TCO-PEG4 linker consists of three key components:

-

Trans-cyclooctene (TCO): A strained alkene that serves as the reactive handle for the iEDDA reaction with a tetrazine-functionalized molecule.[1]

-

Polyethylene Glycol (PEG4): A short, hydrophilic tetraethylene glycol spacer. This component is crucial for enhancing the aqueous solubility of the linker and the resulting conjugate, reducing steric hindrance, and minimizing aggregation.[3][4][5] The inclusion of a PEG spacer can significantly improve the accessibility of the TCO group for reaction.[5]

-

A functional group: This allows for the attachment of the linker to a biomolecule of interest. Common functional groups include N-hydroxysuccinimide (NHS) esters for reacting with primary amines (e.g., lysine residues on proteins), maleimides for targeting free thiols (e.g., from reduced cysteine residues), and carboxylic acids for coupling with amines in the presence of an activator.[6][7][8]

The reaction between TCO and tetrazine is a two-step process: a [4+2] cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine bond.[1] This irreversible reaction is a key advantage, ensuring the formation of a stable conjugate.[1]

Quantitative Performance Data

The efficacy of TCO-PEG4 linkers can be quantified through their reaction kinetics and the impact of the PEG spacer on reactivity.

| Parameter | Value/Observation | Significance |

| Second-Order Rate Constant (k₂) for TCO-tetrazine reaction | > 800 M⁻¹s⁻¹ | Exceptionally fast kinetics, enabling efficient conjugation even at low concentrations.[2][9] |

| Impact of PEG4 Spacer on TCO Accessibility | > 4-fold increase in active TCO on an antibody compared to a linker without a PEG spacer.[5] | The hydrophilic PEG4 spacer prevents the hydrophobic TCO group from burying into the antibody, thereby increasing the number of TCO groups available for reaction.[5] |

| Functional Reactivity of PEGylated TCO Linkers | ~47% for NHS-PEG4-TCO vs. ~11% for NHS-TCO (no PEG) | Demonstrates a significant improvement in the percentage of active TCOs on an antibody available for tetrazine ligation.[5] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of TCO-PEG4 linkers in bioconjugation. Below are generalized protocols for the conjugation of a TCO-PEG4 linker to an antibody.

Protocol 1: Antibody Modification with TCO-PEG4-NHS Ester

This protocol describes the labeling of an antibody with a TCO-PEG4-NHS ester, targeting primary amine groups.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)[3]

-

TCO-PEG4-NHS ester[3]

-

Anhydrous Dimethyl Sulfoxide (DMSO)[3]

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)[3]

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5[3]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

-

Antibody Preparation: If necessary, exchange the antibody buffer to the Reaction Buffer using a desalting column. Adjust the antibody concentration to 2-5 mg/mL.[3]

-

TCO-PEG4-NHS Ester Preparation: Immediately before use, dissolve the TCO-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM.[1]

-

Conjugation Reaction: Add a 5- to 15-fold molar excess of the TCO-PEG4-NHS ester stock solution to the antibody solution.[3] The optimal ratio may need to be determined empirically.

-

Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.[3]

-

Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS ester. Incubate for 15 minutes at room temperature.[1]

-

Purification: Remove excess, unreacted TCO-PEG4-NHS ester and quenching buffer by buffer exchange into PBS, pH 7.4, using a desalting column.[3] The resulting TCO-modified antibody is now ready for conjugation with a tetrazine-modified molecule.

Protocol 2: Ligation of TCO-Modified Antibody with a Tetrazine-Payload

This protocol outlines the reaction between the TCO-modified antibody and a tetrazine-functionalized payload.

Materials:

-

TCO-modified antibody (from Protocol 1)

-

Tetrazine-modified payload (e.g., drug, fluorophore)

-

PBS, pH 7.4

Procedure:

-

Payload Preparation: Dissolve the tetrazine-modified payload in a compatible solvent (e.g., DMSO) to create a stock solution.

-

Ligation Reaction: Add a 1.5 to 3-fold molar excess of the tetrazine-payload conjugate to the TCO-modified antibody solution.[3]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[3] The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine.[3]

-

Purification: Purify the resulting antibody-drug conjugate (ADC) from excess payload-linker conjugate and other impurities using a suitable method such as size-exclusion chromatography (SEC).[3]

-

Characterization: Characterize the final conjugate using techniques such as SDS-PAGE, SEC-HPLC, and mass spectrometry to confirm conjugation and determine the drug-to-antibody ratio (DAR).[10]

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz can effectively illustrate the complex processes involved in TCO-PEG4 linker-mediated bioconjugation.

Applications in Research and Drug Development

TCO-PEG4 linkers are instrumental in a variety of applications, including:

-

Antibody-Drug Conjugates (ADCs): The precise and stable conjugation of potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[6][11]

-

Targeted Drug Delivery: The development of systems that deliver therapeutic agents to specific cells or tissues, minimizing off-target effects.[6]

-

Fluorescent Labeling and Imaging: The attachment of fluorescent dyes to biomolecules for real-time tracking in live-cell imaging and other biological studies.[6]

-

PROTACs (Proteolysis-Targeting Chimeras): The synthesis of these complex molecules which are designed to degrade specific proteins within cells.[12]

Conclusion

TCO-PEG4 linkers represent a powerful and versatile tool in the field of bioconjugation. Their rapid, specific, and catalyst-free reactivity, combined with the beneficial properties of the PEG4 spacer, makes them ideal for the construction of well-defined and stable bioconjugates. For researchers and drug development professionals, a thorough understanding of the principles and protocols associated with TCO-PEG4 linkers is essential for advancing the next generation of targeted therapeutics and diagnostics.

References

- 1. benchchem.com [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. benchchem.com [benchchem.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. TCO-PEG4-acid, 1802913-21-8 | BroadPharm [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to TCO-PEG4-TCO Bioorthogonal Reaction

For researchers, scientists, and drug development professionals, the ability to precisely and efficiently conjugate biomolecules is paramount. Bioorthogonal chemistry provides the tools to achieve this in complex biological systems. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine (Tz). This guide delves into the core principles of this reaction, with a specific focus on the bifunctional TCO-PEG4-TCO linker, providing a technical resource for its application in research and drug development.

Core Principles of the TCO-Tetrazine Ligation

The TCO-tetrazine reaction is a cornerstone of "click chemistry," prized for its exceptionally fast kinetics, high specificity, and biocompatibility. The reaction proceeds through a [4+2] cycloaddition cascade. In the rate-determining first step, the electron-deficient tetrazine (the diene) reacts with the strained, electron-rich trans-cyclooctene (the dienophile) to form an unstable tricyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂) gas and forming a stable dihydropyridazine product.[1][2] The release of nitrogen gas is a significant driving force for the reaction's irreversibility.[2][3]

The this compound linker is a bifunctional reagent that features two TCO moieties connected by a tetraethylene glycol (PEG4) spacer. This structure allows for the crosslinking of two tetrazine-containing molecules. The hydrophilic PEG4 spacer is a critical design element that enhances the linker's solubility in aqueous buffers and provides a flexible connection that minimizes steric hindrance during ligation.[4][5][6][7][8] This improved solubility and reduced steric hindrance are crucial for achieving high-yield conjugations, especially when working with large biomolecules like antibodies.[5][9]

Quantitative Data

The following tables summarize key quantitative data for TCO-tetrazine reactions and the properties of related linkers.

Table 1: Reaction Kinetics of TCO-Tetrazine Ligations

| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| TCO and Tetrazine Derivatives | > 800 | General |

| TCO and Tetrazine Derivatives | 1 x 10³ - 1 x 10⁶ | General[3] |

| TCO and Tetrazine Derivatives | 210 - 30,000 | In PBS, pH 7.4 at 37°C[10] |

| TCO and Tetrazine Derivatives | 2,000 | In 9:1 methanol/water[11] |

| PeptoBrush-TCO and Fluorogenic Tetrazine | 13,000 - 750,000 | In PBS at 37°C[12] |

| TCO-PEG4 and various Tetrazines | 39,000 - >50,000 | In DPBS at 37°C[13] |

| axTCO-PEG4 and 4-substituted Aryltetrazines | ~20,000 - 130,000 | In DPBS at 37°C[14] |

| axTCO-PEG4 and 5-substituted Aryltetrazines | 70,000 - 110,000 | In DPBS at 37°C[14] |

| axTCO-PEG4 and 6-substituted Aryltetrazines | 25,000 - 80,000 | In DPBS at 37°C[14] |

Table 2: Physicochemical Properties of TCO-PEG4 Linkers

| Compound | Molecular Weight ( g/mol ) | CAS Number | Solubility | Storage |

| TCO-PEG4-NHS ester | 514.57 | 1621096-79-4 | DMSO, DMF, THF, DCM, Acetonitrile[6][15] | -20°C, desiccate[6] |

| TCO-PEG4-Acid | 417.5 | 1802913-21-8 | DMSO, DCM, DMF[16] | -20°C[16] |

| TCO-PEG4-TFP ester | Not specified | Not specified | Water-soluble | -20°C[8] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in bioconjugation experiments.

Protocol 1: General Protein-Protein Conjugation using TCO and Tetrazine Moieties

This protocol outlines the steps for conjugating two proteins that have been functionalized with TCO and tetrazine groups, respectively.

Materials:

-

TCO-functionalized Protein A

-

Tetrazine-functionalized Protein B

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Spin desalting columns

Procedure:

-

Preparation of Reactants: Ensure both TCO-functionalized Protein A and Tetrazine-functionalized Protein B are in an amine-free buffer such as PBS. If necessary, perform a buffer exchange using a spin desalting column. Protein concentrations should ideally be in the range of 1-5 mg/mL.[4][17]

-

Reaction Setup: Mix the TCO-functionalized Protein A and the Tetrazine-functionalized Protein B. A molar ratio of 1:1 is a good starting point, but a slight excess of the tetrazine-functionalized protein (e.g., 1.05-1.5 molar equivalents) can be used to drive the reaction to completion.[4][17]

-

Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle rotation. Incubation times can range from 30 minutes to 2 hours, depending on the concentrations and reactivity of the specific proteins.[4][17]

-

Monitoring (Optional): The progress of the reaction can be monitored by observing the disappearance of the characteristic absorbance peak of the tetrazine between 510 and 550 nm using a spectrophotometer.[3][17]

-

Purification: Once the reaction is complete, the resulting protein-protein conjugate can be purified from unreacted proteins using size-exclusion chromatography.[4][17]

Protocol 2: Determining the Second-Order Rate Constant of a TCO-Tetrazine Reaction

This protocol describes a general method for quantifying the reaction kinetics using spectrophotometry.

Materials:

-

TCO derivative solution of known concentration in a suitable buffer (e.g., PBS)

-

Tetrazine derivative solution of known concentration in the same buffer

-

Spectrophotometer (a stopped-flow instrument is recommended for fast reactions)

Procedure:

-

Instrument Setup: Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine (typically 510-550 nm). Equilibrate the sample holder to the desired temperature (e.g., 25°C or 37°C).[17]

-

Sample Preparation: Prepare a series of TCO solutions at different concentrations.

-

Initiate the Reaction: In a quartz cuvette, add the reaction buffer and the TCO solution. Place the cuvette in the spectrophotometer and start recording the absorbance. Add the tetrazine solution to the cuvette to initiate the reaction, ensuring rapid mixing.[1]

-

Data Acquisition: Record the decrease in absorbance over time until the reaction is complete.

-

Data Analysis:

-

Fit the absorbance decay curve to a pseudo-first-order equation to obtain the observed rate constant (k_obs) when one reactant is in large excess.

-

Plot the k_obs values against the concentrations of the reactant in excess.

-

The slope of the resulting linear plot represents the second-order rate constant (k₂).[18]

-

Visualizations

The following diagrams illustrate the core concepts and workflows associated with the TCO-tetrazine bioorthogonal reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. broadpharm.com [broadpharm.com]

- 4. interchim.fr [interchim.fr]

- 5. benchchem.com [benchchem.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. biocompare.com [biocompare.com]

- 10. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]

- 12. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 16. TCO-PEG4-acid, 1802913-21-8 | BroadPharm [broadpharm.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to TCO-Tetrazine Ligation Chemistry

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine has emerged as a premier bioorthogonal ligation strategy. Its exceptionally fast kinetics, high specificity, and biocompatibility have made it an indispensable tool in chemical biology, drug development, and molecular imaging. This guide provides a comprehensive overview of the core principles, quantitative data, and experimental protocols associated with TCO-tetrazine ligation.

Core Principles of TCO-Tetrazine Ligation

The TCO-tetrazine ligation is a type of [4+2] cycloaddition reaction. The reaction is driven by the high ring strain of the TCO (the dienophile) and the electron-deficient nature of the tetrazine ring system (the diene), allowing the reaction to proceed rapidly without the need for a catalyst.[1] The initial cycloaddition is followed by a retro-Diels-Alder reaction, which results in the irreversible elimination of nitrogen gas (N₂) and the formation of a stable dihydropyridazine product.[2][3][4] This clean and irreversible process drives the reaction to completion.[2]

This bioorthogonal reaction is highly selective, meaning it does not interfere with native biological functional groups, making it ideal for complex biological systems.[2][5] The reaction proceeds efficiently under physiological conditions, including in aqueous media, at neutral pH, and at room temperature.[2]

Quantitative Data

The performance of click chemistry reactions is often evaluated by their second-order rate constants (k₂), which provide a direct measure of the reaction speed.[2] The TCO-tetrazine ligation exhibits significantly faster kinetics compared to other common bioorthogonal reactions like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[2]

Table 1: Comparison of Bioorthogonal Ligation Methods

| Feature | TCO-Tetrazine Ligation | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |

| Reaction Type | Inverse-electron-demand Diels-Alder (iEDDA) | Strain-promoted [3+2] cycloaddition |

| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ** | Up to 10⁷[2] | Moderate |

| Catalyst Required | No (Copper-free)[5][6] | No (Copper-free)[5] |

| Biocompatibility | Excellent[2] | Excellent[5] |

| Key Advantages | Ultrafast kinetics, high specificity, functions at low concentrations.[2][5] | Well-established, good stability.[5] |

*Reaction rates are influenced by the specific structures of the TCO and tetrazine derivatives, as well as solvent and temperature.[7][8]

Table 2: Second-Order Rate Constants for Various TCO Derivatives

| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| trans-Cyclooctene (TCO) | 3,6-diphenyl-s-tetrazine | ~2,000 | [5] |

| axial-5-hydroxy-trans-cyclooctene (a-TCO) | Not specified | ~150,000 | [5] |

| Dioxolane-fused trans-cyclooctene (d-TCO) | 3,6-dipyridyl-s-tetrazine | 366,000 (± 15,000) | [9][10] |

| Cyclopropane-fused trans-cyclooctene | Not specified | 3,300,000 (± 40,000) | [10] |

Experimental Protocols

Below are generalized protocols for common applications of TCO-tetrazine ligation. Researchers should optimize concentrations, incubation times, and purification methods for their specific systems.

Protocol 1: Labeling of a Protein with a TCO-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a TCO-NHS ester.[11]

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

TCO-PEG-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

1 M Sodium Bicarbonate (NaHCO₃)

-

Spin desalting columns

Procedure:

-

Protein Preparation: Prepare the protein solution in PBS, pH 7.4. If the buffer contains primary amines (e.g., Tris), a buffer exchange into PBS is necessary using a spin desalting column.[11]

-

TCO-NHS Ester Preparation: Prepare a stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[11]

-

Reaction Setup: To 100 µg of the protein in PBS, add 5 µL of 1 M NaHCO₃. Immediately add the desired molar excess of the TCO-NHS ester stock solution.[11][12]

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[11][12]

-

Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column.[11][12]

Protocol 2: Labeling of a Protein with a Tetrazine-NHS Ester

This protocol outlines the labeling of a protein with a tetrazine moiety.[11]

Materials:

-

Protein of interest

-

Methyl-tetrazine-PEG-NHS ester

-

Phosphate Buffered Saline (PBS), pH 7.4

-

1 M Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Spin desalting columns

Procedure:

-

Protein Preparation: Prepare the protein solution as described in Protocol 1.

-

Tetrazine-NHS Ester Preparation: Prepare a stock solution of the methyl-tetrazine-PEG-NHS ester in anhydrous DMSO or DMF.[11]

-

Reaction Setup: To 100 µg of the protein in PBS, add 5 µL of 1 M NaHCO₃. Add 20 nmol of the methyl-tetrazine-PEG8-NHS ester to the mixture.[12]

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[12]

-

Purification: Purify the tetrazine-labeled protein using a spin desalting column to remove unreacted tetrazine-NHS ester.[12]

Protocol 3: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol details the final ligation step to conjugate a TCO-activated protein with a tetrazine-activated protein.[11]

Materials:

-

TCO-activated Protein (from Protocol 1)

-

Tetrazine-activated Protein (from Protocol 2)

-

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

-

Reaction Setup: Mix the purified TCO-activated protein and the tetrazine-activated protein in a 1:1 to 1:1.5 molar ratio in PBS.[11][13]

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C with gentle rotation.[11][13] Reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by measuring the decrease in absorbance between 510 and 550 nm.[11][12]

-

Purification (Optional): If necessary, the final conjugate can be purified by size-exclusion chromatography to remove any unreacted proteins.[13]

-

Storage: Store the final conjugate at 4°C.[2]

Mandatory Visualizations

Caption: Mechanism of the TCO-Tetrazine inverse-electron-demand Diels-Alder (iEDDA) reaction.

Caption: General experimental workflow for protein-protein conjugation using TCO-tetrazine ligation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. broadpharm.com [broadpharm.com]

- 13. interchim.fr [interchim.fr]

The Strategic Role of the PEG4 Spacer in TCO Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function and application of tetraethylene glycol (PEG4) spacers within trans-cyclooctene (TCO) linkers, a critical component in modern bioconjugation strategies, particularly in the development of Antibody-Drug Conjugates (ADCs).

Introduction: The Nexus of Click Chemistry and Bioconjugation

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) has emerged as a leading bioorthogonal "click chemistry" tool.[1][2] Its exceptionally rapid kinetics and high specificity allow for efficient conjugation in complex biological environments without the need for cytotoxic catalysts.[1][3] TCO linkers, which carry the TCO moiety, are instrumental in harnessing this reaction for targeted therapeutics like ADCs. An ADC's efficacy is critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload.[4] The linker must be stable in circulation but allow for efficient release of the payload at the target site.[5]

Many potent cytotoxic payloads are hydrophobic, which can lead to challenges such as aggregation, reduced solubility, and poor pharmacokinetic profiles when conjugated to an antibody.[6][7] The incorporation of hydrophilic spacers, such as polyethylene glycol (PEG), into the linker design is a key strategy to mitigate these issues.[4][7] This guide focuses specifically on the pivotal role of the discrete PEG4 spacer.

Core Functions of the PEG4 Spacer in TCO Linkers

The inclusion of a PEG4 spacer in a TCO linker confers several critical advantages that enhance the overall performance of the resulting bioconjugate.[6][8]

Enhanced Hydrophilicity and Solubility

The primary function of the PEG4 spacer is to increase the hydrophilicity of the linker-payload construct.[9][10] The four repeating ethylene glycol units are highly water-soluble, which helps to counteract the hydrophobicity of the TCO group and the attached payload.[11][12] This enhanced solubility is crucial for preventing aggregation of the ADC, particularly at higher drug-to-antibody ratios (DARs), which is a major challenge in ADC development.[6][8][13]

Improved "Apparent Reactivity" of the TCO Moiety

While the intrinsic reaction rate of the TCO-tetrazine ligation is not significantly altered by the PEG spacer, the "apparent reactivity" of the TCO group on a large biomolecule like an antibody is dramatically improved.[1] The hydrophobic TCO moiety has a tendency to "bury" itself within the hydrophobic pockets of the antibody, rendering it inaccessible for reaction.[1][14] The hydrophilic PEG4 spacer acts as a flexible arm, extending the TCO group away from the antibody surface and into the aqueous environment, thereby increasing its accessibility and the efficiency of the conjugation reaction.[1][14]

Favorable Pharmacokinetics and Reduced Immunogenicity

PEGylation is a well-established strategy for improving the pharmacokinetic properties of therapeutic molecules.[5][15] The hydrophilic PEG4 spacer can create a hydration shell around the bioconjugate, which increases its hydrodynamic radius.[5] This can lead to reduced renal clearance and a prolonged circulation half-life, allowing for greater accumulation of the ADC at the tumor site.[4][5][15] Furthermore, this "shielding" effect can mask immunogenic epitopes on the linker or payload, potentially reducing the immunogenicity of the ADC.[5][13]

Optimal Spacing and Steric Hindrance

The defined length of the PEG4 spacer provides critical spatial separation between the antibody and the cytotoxic payload.[6] This steric hindrance can be advantageous in preventing the payload from interfering with the antigen-binding site of the antibody, thus preserving its targeting function.[6]

Quantitative Data on the Impact of PEG4 Spacers

The inclusion and length of a PEG spacer have a quantifiable impact on the properties and performance of TCO-linked bioconjugates.

| Linker | PEG Units | TCO Accessibility/Reactivity | Reference |

| NHS-TCO | 0 | ~11% (Baseline) | [1][14] |

| NHS-PEG4-TCO | 4 | > 4-fold increase (~47%) | [1][14] |

| DBCO-PEG4-TCO | 4 | > 5-fold increase | [1] |

| DBCO-PEG24-TCO | 24 | 3-4-fold increase | [1] |

| Table 1: Effect of PEG Spacer on TCO Reactivity. The data illustrates the significant increase in accessible TCO groups on an antibody with the incorporation of a PEG4 spacer. |

| ADC Construct | Linker Type | % Payload Loss in Mouse Plasma (24h) | Reference |

| ADC-PEG4 | PEG4 | 22% | [13] |

| ADC-PEG8 | PEG8 | 12% | [13] |

| Table 2: In Vitro Plasma Stability of ADCs with Different PEG Linkers. This data suggests that longer PEG chains can enhance linker stability. |

| Linker-Payload | Relative Increase in Non-Specific Kupffer Cell Uptake | Reference |

| PEG4-Val-Lys-Gly-AMDCPT | ~1-fold (minimal increase) | [16] |

| mc-GGFG-deruxtecan (from Enhertu®) | ~70-fold | [16] |

| Table 3: Impact of Linker Design on Non-Specific Uptake. The inclusion of a PEG4 spacer in the linker design can significantly reduce non-specific uptake by liver cells, a key factor in ADC tolerability. |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of ADCs utilizing TCO-PEG4 linkers.

Protocol for Antibody Modification with TCO-PEG4-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on an antibody with a TCO-PEG4 linker activated with an N-hydroxysuccinimide (NHS) ester.[14][17]

Materials:

-

Antibody in a suitable buffer (e.g., PBS, pH 7.2-8.0)

-

TCO-PEG4-NHS ester (dissolved in DMSO or DMF)

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns for purification

Procedure:

-

Buffer Exchange: Exchange the antibody into the Reaction Buffer at a concentration of 1-5 mg/mL.

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEG4-NHS ester in DMSO or DMF.

-

Conjugation: Add a 10-20-fold molar excess of the TCO-PEG4-NHS ester solution to the antibody solution.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.

-

Purification: Remove excess, unreacted TCO-PEG4-NHS ester using a desalting column, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol for Tetrazine Ligation to TCO-Modified Antibody

This protocol details the bioorthogonal click reaction between the TCO-modified antibody and a tetrazine-functionalized payload.[17]

Materials:

-

TCO-modified antibody

-

Tetrazine-payload conjugate

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

-

Reaction Setup: Combine the TCO-modified antibody and the tetrazine-payload in the Reaction Buffer. A 1.5 to 3-fold molar excess of the tetrazine-payload is typically used.

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes. The reaction can also be performed at 4°C for longer durations if necessary.

-

Purification: Purify the resulting ADC from the unreacted tetrazine-payload using SEC.

Protocol for Hydrophobic Interaction Chromatography (HIC) for DAR Determination

HIC is a standard method to determine the average DAR and the distribution of different drug-loaded species in an ADC preparation.[3][18][19]

Materials:

-

HIC column (e.g., Butyl or Phenyl)

-

HPLC system

-

Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

Procedure:

-

Column Equilibration: Equilibrate the HIC column with Mobile Phase A.

-

Sample Injection: Inject the ADC sample onto the column.

-

Elution: Apply a linear gradient from Mobile Phase A to Mobile Phase B to elute the different ADC species. Species with higher DAR are more hydrophobic and will elute later.

-

Data Analysis: Integrate the peaks corresponding to different DAR species. The average DAR is calculated based on the area of each peak and its corresponding drug load.

Visualizing Workflows and Relationships

Experimental Workflow for ADC Synthesis

References

- 1. benchchem.com [benchchem.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]

- 8. researchgate.net [researchgate.net]

- 9. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 10. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. benchchem.com [benchchem.com]

- 14. escholarship.org [escholarship.org]

- 15. benchchem.com [benchchem.com]

- 16. vectorlabs.com [vectorlabs.com]

- 17. interchim.fr [interchim.fr]

- 18. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 19. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of T-PEG4-TCO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability characteristics of TCO-PEG4-TCO, a bifunctional linker widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutic platforms such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). Understanding these core physicochemical properties is critical for optimizing experimental design, ensuring reproducibility, and maximizing the efficacy of the final conjugate.

Core Concepts: Structure and Physicochemical Properties

This compound is a heterobifunctional linker featuring two terminal trans-cyclooctene (TCO) groups connected by a tetraethylene glycol (PEG4) spacer.

-

Trans-cyclooctene (TCO) Groups: These strained alkenes are highly reactive dienophiles in inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with tetrazines. This "click chemistry" reaction is known for its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds rapidly under physiological conditions without the need for cytotoxic catalysts.[1]

-

PEG4 Spacer: The four-unit polyethylene glycol chain is a flexible, hydrophilic linker. Its inclusion significantly influences the molecule's properties by enhancing aqueous solubility, reducing aggregation of conjugates, and minimizing steric hindrance between the conjugated molecules.[2][3]

The interplay between the reactive TCO moieties and the hydrophilic PEG spacer dictates the overall solubility and stability profile of the molecule.

Solubility Characteristics

The solubility of this compound and its derivatives is a crucial parameter for handling, reaction setup, and in vivo applications. The PEG4 spacer is the primary contributor to the molecule's solubility in aqueous solutions.[3][4]

Qualitative Solubility

This compound and its functionalized variants (e.g., with NHS esters, carboxylic acids, or amines) are readily soluble in a range of polar organic solvents. This allows for the preparation of concentrated stock solutions that can be diluted into aqueous buffers for subsequent bioconjugation reactions.

Quantitative Solubility Data

While precise, quantitative solubility limits for this compound are not extensively published in peer-reviewed literature or technical data sheets, the available information for related compounds provides a strong indication of its solubility profile. It is important to note that solubility should be empirically determined for specific applications and buffer conditions.

| Compound/Derivative | Solvent/Medium | Reported Solubility | Citation |

| TCO-PEG4-Amine | DMSO, DCM, DMF | Soluble | [5] |

| TCO-PEG4-Acid | DCM, THF, Acetonitrile, DMF, DMSO | Soluble | [6] |

| N-(TCO)-N-bis(PEG4-acid) | Water, DMSO, DCM, DMF | Soluble | [7] |

| TCO-PEG4-NHS Ester | Aqueous Buffers, DMSO, DCM, DMF | Enhanced aqueous solubility | [2][3] |

| TCO-PEG4-TFP Ester | DMSO, DMF, THF, Acetonitrile, Dichloromethane | Soluble | [8] |

| TCO-PEG4-DBCO | DMSO/PEG300/Tween-80/Saline | 2.5 mg/mL (formulated as a suspended solution for injection) | [9] |

Stability Profile

The stability of this compound is governed by two primary factors: the isomerization of the TCO ring and the hydrolysis of any terminal functional groups (e.g., NHS or TFP esters).

Stability of the TCO Moiety

The strained trans-conformation of the cyclooctene ring is essential for its high reactivity. Under certain conditions, it can isomerize to the unreactive cis-cyclooctene (CCO) form.[5]

-

Thermal Stability: The TCO ring is relatively stable at high temperatures for short periods. One study showed only 2% isomerization to the cis-isomer after 20 minutes at 90°C, and about 20% isomerization after 70 minutes at the same temperature.[10]

-

pH and Aqueous Stability: The TCO group itself is generally stable in aqueous buffered media at physiological pH.[2] One report indicates stability for weeks at 4°C in pH 7.5 buffer.[2] More stable derivatives, such as dioxolane-fused TCO (d-TCO), have shown no isomerization in phosphate-buffered D2O for up to 14 days and remained >97% trans after 4 days in human serum at room temperature.[11][12]

-

Stability in the Presence of Thiols: TCO isomerization can be catalyzed by thiols. For instance, in the presence of 30 mM mercaptoethanol, significant isomerization of a TCO derivative was observed within hours.[11] This is a critical consideration for experiments involving molecules with free cysteine residues or in thiol-containing buffers.

-

Stability in Cell Culture Media: Rapid isomerization of TCO to CCO has been observed in cell culture media like DMEM (half-life ≤ 60 minutes), a phenomenon attributed to degradation products of thiamine in the medium.[13]

Stability of Functional Groups

For bioconjugation, this compound is often derivatized with reactive functional groups. The stability of these groups is critical for conjugation efficiency.

-

NHS Esters: N-hydroxysuccinimide esters are prone to hydrolysis in aqueous media, a reaction that competes with the desired amidation reaction. The rate of hydrolysis is highly dependent on pH.[14][15]

-

TFP Esters: 2,3,5,6-Tetrafluorophenyl esters are another class of amine-reactive groups that exhibit significantly greater stability towards hydrolysis in aqueous media compared to NHS esters, which can lead to more efficient and reproducible labeling of biomolecules.[8]

| Functional Group | Condition | Half-life (t½) | Citation |

| NHS Ester | pH 7.0, 0°C | 4 - 5 hours | [14][15] |

| NHS Ester | pH 8.6, 4°C | 10 minutes | [14][15] |

| Porphyrin-NHS Ester | pH 8.0 (in the presence of 2.0 mM mPEG4-NH2) | 80 minutes (for conjugation) | [16] |

| Porphyrin-NHS Ester | pH 9.0 (in the presence of 2.0 mM mPEG4-NH2) | 10 minutes (for conjugation) | [16] |

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol provides a general framework for determining the solubility limit of a this compound derivative in an aqueous buffer.

Objective: To determine the maximum concentration of a this compound derivative that can be fully dissolved in a specific aqueous buffer at a given temperature.

Materials:

-

This compound derivative

-

Anhydrous, water-miscible organic solvent (e.g., DMSO)

-

Aqueous buffer of choice (e.g., PBS, pH 7.4)

-

Microcentrifuge tubes or 96-well plate

-

Vortex mixer

-

Temperature-controlled incubator/shaker

-

High-speed centrifuge

-

(Optional) UV-Vis spectrophotometer or HPLC system

Methodology:

-

Preparation of Concentrated Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the this compound derivative in anhydrous DMSO.

-

Serial Dilution: In a series of microcentrifuge tubes, perform serial dilutions of the stock solution into the desired aqueous buffer to create a range of final concentrations. Ensure the final percentage of DMSO is low and consistent across all samples (typically ≤1%).

-

Equilibration: Incubate the solutions at the desired temperature (e.g., 25°C or 37°C) for 1-2 hours with gentle agitation to allow the system to reach thermodynamic equilibrium.[17]

-

Assessment of Solubility:

-

Visual Method: Carefully inspect each tube for any visible precipitate or cloudiness. The highest concentration that remains a clear, homogenous solution is an estimate of the solubility limit.

-

Spectrophotometric/HPLC Method (Higher Precision): a. Centrifuge all tubes at high speed (>10,000 x g) for 10-15 minutes to pellet any undissolved material.[17] b. Carefully transfer a known volume of the clear supernatant to a new tube or a UV-transparent plate. c. Determine the concentration of the dissolved compound in the supernatant using a pre-calibrated UV-Vis spectrophotometer (if the compound has a chromophore) or an HPLC system. d. The concentration at which the measured value plateaus represents the solubility limit.

-

References

- 1. benchchem.com [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. vectorlabs.com [vectorlabs.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. TCO-PEG4-amine, 2243569-24-4 | BroadPharm [broadpharm.com]

- 6. TCO-PEG4-acid TCO click chemistry - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. N-(TCO)-N-bis(PEG4-acid), 2644769-96-8 | BroadPharm [broadpharm.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. rsc.org [rsc.org]

- 11. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. escholarship.org [escholarship.org]

- 15. help.lumiprobe.com [help.lumiprobe.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

TCO-PEG4-TCO: An In-depth Technical Guide for Beginners in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry and Bioorthogonal Reactions

Click chemistry is a chemical philosophy introduced by Karl Barry Sharpless in 2001, emphasizing reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and can be conducted in benign solvents, such as water.[1][2][3][4] A key advancement in this field is the development of bioorthogonal chemistry, which involves click reactions that can occur inside living systems without interfering with native biochemical processes.[2]

One of the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO).[5][6] This reaction is known for its exceptionally fast kinetics and high specificity, making it ideal for applications in drug development, diagnostics, and molecular imaging.[5][6] The TCO-PEG4-TCO linker is a prime example of a tool that leverages this powerful chemistry.

This compound: Structure and Core Properties

This compound is a bifunctional linker molecule featuring two trans-cyclooctene (TCO) moieties connected by a tetraethylene glycol (PEG4) spacer. This structure provides several key advantages:

-

Two Reactive Sites: The presence of two TCO groups allows for the simultaneous or sequential conjugation of two different tetrazine-containing molecules. This is particularly useful for creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[7]

-

PEG4 Spacer: The hydrophilic PEG4 spacer enhances the solubility of the molecule in aqueous buffers, which is crucial for biological applications.[8][9] It also provides a flexible linker that minimizes steric hindrance between the conjugated molecules.[8]

-

High Reactivity: The strained ring of the TCO group readily reacts with the electron-deficient tetrazine ring in the IEDDA reaction, leading to a stable dihydropyridazine linkage.[5][6] This reaction is catalyst-free and proceeds rapidly under physiological conditions (pH 7.4, 37°C).[2][6]

Chemical and Physical Properties of TCO-PEG4 Derivatives

While specific data for this compound is not always available in consolidated datasheets, the properties of similar TCO-PEG4 derivatives provide a strong indication of its characteristics.

| Property | Description | Source(s) |

| Appearance | Typically a colorless to slightly yellow oil or syrup. | [10][11] |

| Solubility | Soluble in common organic solvents like DMSO, DMF, DCM, and acetonitrile. | [10][12] |

| Storage | Should be stored at -20°C and desiccated to prevent degradation. | [10] |

| Purity | Typically >95% as determined by HPLC. | [10][11][12] |

The TCO-Tetrazine Ligation: A Deeper Look

The reaction between TCO and tetrazine is a [4+2] cycloaddition where the tetrazine acts as the diene and the TCO acts as the dienophile. The high rate of this reaction is driven by the ring strain of the trans-cyclooctene. Upon reaction, a stable dihydropyridazine is formed, and nitrogen gas is released.

Reaction Kinetics

The IEDDA reaction between TCO and tetrazine is renowned for its rapid kinetics, with second-order rate constants (k₂) that are among the fastest known for bioorthogonal reactions.

| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Source(s) |

| Methyl-Tetrazine-PEG4 + TCO | ~2,000 - 30,000 | [13] |

| General TCO + Tetrazine | > 800 | [5][14] |

| TCO-functionalized polymers + Tetrazine | 13,000 - 750,000 | [3] |

Note: The reaction rates are highly dependent on the specific substituents on both the tetrazine and the TCO, as well as the reaction conditions.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool for a variety of applications, particularly in the field of bioconjugation for therapeutic and diagnostic purposes.

Antibody-Drug Conjugates (ADCs)

This compound can be used to link cytotoxic drugs to antibodies, creating ADCs that specifically target cancer cells. The bifunctional nature of the linker allows for the attachment of a targeting antibody at one TCO end and a therapeutic payload at the other.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[11][15] this compound can serve as the central linker to connect a protein-targeting ligand and an E3 ligase-binding ligand, both of which would be modified with tetrazine moieties.[15][16]

Pretargeted Imaging

In pretargeted imaging, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor).[17] Subsequently, a smaller, tetrazine-labeled imaging agent (e.g., a fluorescent dye or a PET tracer) is administered.[17] This imaging agent rapidly finds and reacts with the TCO-modified antibody at the target, leading to a high signal-to-noise ratio.[18] this compound could be used to create antibody conjugates with multiple TCO handles for signal amplification.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. These should be optimized for specific applications.

Protocol 1: General Protein-Protein Conjugation

This protocol describes the conjugation of two different proteins, each modified with a tetrazine moiety, using this compound.

Materials:

-

Protein A (tetrazine-modified)

-

Protein B (tetrazine-modified)

-

This compound

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Anhydrous DMSO

-

Size-Exclusion Chromatography (SEC) system for purification

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

Prepare solutions of tetrazine-modified Protein A and Protein B in the reaction buffer at a known concentration (e.g., 1-5 mg/mL).

-

-

Reaction:

-

In a reaction tube, combine the tetrazine-modified Protein A and tetrazine-modified Protein B at the desired molar ratio.

-

Add the this compound stock solution to the protein mixture. A slight molar excess of one of the proteins relative to the TCO linker is recommended to drive the reaction to completion and simplify purification. For a 1:1:1 conjugation, start with equimolar amounts.

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

-

-

Purification:

-

Purify the resulting conjugate from unreacted components using SEC.

-

-

Characterization:

-

Analyze the purified conjugate by SDS-PAGE to confirm the formation of a higher molecular weight product.

-

Further characterization can be performed using mass spectrometry.

-

Protocol 2: Kinetic Analysis of TCO-Tetrazine Reaction

This protocol outlines a method to determine the second-order rate constant (k₂) for the reaction of this compound with a tetrazine-containing molecule using a stopped-flow spectrophotometer.

Materials:

-

This compound

-

Tetrazine-containing molecule (with a chromophore for UV-Vis detection)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO

-

Stopped-flow spectrophotometer

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO.

-

Prepare a stock solution of the tetrazine-containing molecule in anhydrous DMSO.

-

Prepare a series of working solutions of the this compound in the reaction buffer at different concentrations.

-

Prepare a working solution of the tetrazine-containing molecule in the reaction buffer at a constant concentration.

-

-

Stopped-Flow Measurement:

-

Set the stopped-flow spectrophotometer to monitor the absorbance of the tetrazine at its λmax (typically around 520-540 nm).

-

Rapidly mix the tetrazine solution with one of the TCO solutions under pseudo-first-order conditions ([TCO] >> [Tetrazine]).

-

Record the decrease in absorbance over time until the reaction is complete.

-

Repeat the measurement for each TCO concentration.

-

-

Data Analysis:

-

For each TCO concentration, plot the natural logarithm of the absorbance (ln(Abs)) versus time. The negative of the slope of this line gives the observed rate constant (k_obs).

-

Plot the calculated k_obs values against the corresponding TCO concentrations. The slope of this second plot will be the second-order rate constant (k₂).

-

Conclusion

This compound is a powerful and versatile tool for researchers in click chemistry, particularly those in drug development and diagnostics. Its bifunctional nature, combined with the rapid and specific kinetics of the TCO-tetrazine IEDDA reaction, enables the construction of complex and well-defined biomolecular conjugates. This guide provides a foundational understanding for beginners to effectively utilize this compound in their research endeavors. As with any chemical reagent, proper handling, storage, and optimization of reaction conditions are paramount to achieving successful and reproducible results.

References

- 1. benchchem.com [benchchem.com]

- 2. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

- 3. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. precisepeg.com [precisepeg.com]

- 6. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]

- 7. benchchem.com [benchchem.com]

- 8. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 13. benchchem.com [benchchem.com]

- 14. interchim.fr [interchim.fr]

- 15. medchemexpress.com [medchemexpress.com]

- 16. benchchem.com [benchchem.com]

- 17. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]

- 18. TCO-PEG4-Acid | Benchchem [benchchem.com]

The Chemical Compass: A Technical Guide to Trans-Cyclooctene Linkers in Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Trans-cyclooctene (TCO) linkers have rapidly become an indispensable tool in the field of bioorthogonal chemistry, enabling precise and efficient molecular engineering in complex biological systems. Their remarkable reactivity, driven by ring strain, in combination with their high specificity, has positioned them at the forefront of advancements in drug development, diagnostics, and fundamental biological research. This in-depth technical guide provides a comprehensive overview of the core chemical properties of TCO linkers, detailed experimental protocols, and a quantitative analysis of their performance.

Core Principles: Reactivity and Bioorthogonality

The utility of trans-cyclooctene linkers stems from their participation in exceptionally fast bioorthogonal reactions, most notably the inverse-electron-demand Diels-Alder (iEDDA) reaction with 1,2,4,5-tetrazines (Tz).[1][2] This [4+2] cycloaddition is driven by the high ring strain of the trans-cyclooctene, which acts as a potent dienophile.[1][3] The reaction is characterized by its extraordinary speed, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, and its bioorthogonality, meaning it proceeds with high selectivity in aqueous environments without interfering with native biological processes.[4] Unlike some other "click chemistry" reactions, the TCO-tetrazine ligation does not require cytotoxic copper catalysts, making it ideal for applications in living systems.[5][6] The reaction forms a stable dihydropyridazine bond and releases nitrogen gas as the only byproduct.[1]

A key consideration when working with TCO linkers is their stability. The primary pathway for deactivation is the isomerization of the reactive trans-isomer to the unreactive cis-cyclooctene (CCO) form.[7][8] This process can be catalyzed by the presence of certain biological molecules, such as copper-containing proteins and thiols.[7][8] Consequently, research has focused on developing TCO derivatives with enhanced stability and reactivity.[1][9]

Quantitative Data: A Comparative Analysis of TCO Derivatives

The performance of a TCO linker is primarily defined by its reaction kinetics with a tetrazine partner and its stability under physiological conditions. A variety of TCO derivatives have been developed to optimize these properties for different applications. The choice of linker often involves a trade-off between reactivity and stability.[1]

| TCO Derivative | Second-Order Rate Constant (k₂) with Tetrazine (M⁻¹s⁻¹) | Key Features & Notes |

| trans-Cyclooctene (TCO) | ~2,000 - 2,000 | The parent and most fundamental TCO structure.[5][9] |

| axial-5-hydroxy-trans-cyclooctene (a-TCO) | ~150,000 | Increased reactivity due to steric effects.[5][9] |

| Strained TCO (s-TCO) | - | Conformationally strained bicyclic systems with faster kinetics.[1] |

| Dioxolane-fused TCO (d-TCO) | 366,000 (±15,000) | Excellent reactivity and improved stability and aqueous solubility.[10][11][12] |

| Axially linked TCO with specific linkers | 2.7 x 10⁵ | Reactivity can be augmented by the choice of linker.[7][13] |

Note: Rate constants are highly dependent on the specific tetrazine structure, solvent, and temperature.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the labeling of a protein with a TCO linker and its subsequent conjugation to a tetrazine-modified molecule. Researchers should optimize concentrations, reaction times, and purification methods for their specific biomolecules and reagents.

Protocol 1: Labeling of a Protein with a TCO-NHS Ester

This protocol describes the modification of a protein with a TCO moiety by targeting primary amines on lysine residues using a TCO-NHS ester.

Materials:

-

Protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

-

TCO-NHS ester

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or spin filtration device

Procedure:

-

Protein Preparation: Prepare the protein solution to a final concentration of 1-5 mg/mL in an amine-free buffer.[1]

-

TCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO.[1]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Mix gently.[1][14]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[1]

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 5-15 minutes.[15]

-

Purification: Remove excess, unreacted TCO linker and quenching agent using a desalting column or spin filtration, exchanging the buffer to a suitable buffer such as PBS at pH 7.4.[1]

-

Characterization: Determine the degree of labeling (DOL) using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the TCO linker possesses a chromophore. Store the purified TCO-labeled protein at 4°C for short-term storage or -80°C for long-term storage.[1]

Protocol 2: TCO-Tetrazine Ligation for Bioconjugation

This protocol outlines the reaction between the TCO-functionalized protein from Protocol 1 and a tetrazine-labeled molecule (e.g., a fluorescent dye, a small molecule drug).

Materials:

-

Purified TCO-modified protein

-

Tetrazine-labeled molecule of interest

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.[1]

-

Ligation Reaction: Add the tetrazine-labeled molecule to the TCO-modified protein solution. A 1.5 to 3.0 molar excess of the tetrazine-labeled molecule is typically used.[5] The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[5]

-

Incubation: Incubate the reaction mixture at room temperature. The reaction is typically very fast and can be complete within 1-4 hours.[5]

-

Purification: Purify the resulting conjugate to remove any unreacted tetrazine-labeled molecule using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography.

-

Characterization: Characterize the final conjugate using methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of trans-cyclooctene linkers.

Conclusion

Trans-cyclooctene linkers, through their participation in the exceptionally rapid and specific iEDDA reaction with tetrazines, represent a powerful and versatile platform for bioconjugation. The continuous development of novel TCO derivatives with fine-tuned reactivity and stability profiles is expanding their utility in diverse applications, from the construction of next-generation antibody-drug conjugates to advanced live-cell imaging and diagnostics.[9][14] A thorough understanding of their chemical properties, guided by quantitative data and established protocols, is crucial for harnessing their full potential in advancing biomedical research and therapeutic development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. trans-Cyclooctene - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Highly reactive trans-cyclooctene tags with improved stability for Diels-Alder chemistry in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Role of TCO-PEG4-TCO in Molecular Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the rapidly evolving landscape of molecular imaging and targeted therapeutics, the pursuit of strategies that enhance signal-to-background ratios and improve diagnostic accuracy is paramount. Pre-targeting methodologies, which decouple the targeting vehicle from the imaging or therapeutic payload, have emerged as a powerful solution. At the heart of many advanced pre-targeting systems lies the bioorthogonal reaction between trans-cyclooctene (TCO) and tetrazine. This technical guide provides an in-depth exploration of TCO-PEG4-TCO, a key bifunctional linker molecule, and its pivotal role in advancing molecular imaging. We will delve into the core principles of TCO-tetrazine click chemistry, provide detailed experimental protocols, present quantitative data for reaction kinetics and in vivo performance, and visualize the underlying workflows and pathways.

Introduction: The Pre-targeting Paradigm

Conventional molecular imaging often relies on the direct conjugation of an imaging agent (e.g., a radionuclide or fluorophore) to a targeting vector, such as a monoclonal antibody (mAb). While effective, this approach can be hampered by the slow pharmacokinetics of the targeting vector, leading to high background signals and suboptimal image contrast, particularly at early time points.[1]

Pre-targeting strategies overcome this limitation by separating the targeting and imaging steps into a two-step process.[1] First, a modified targeting molecule, typically an antibody conjugated with a bioorthogonal reactive handle like TCO, is administered. This conjugate is allowed to accumulate at the target site while the unbound excess clears from circulation.[1][2] In the second step, a small, fast-clearing imaging agent carrying the complementary reactive partner (a tetrazine) is injected. This imaging agent rapidly and specifically reacts with the pre-targeted antibody at the target site, enabling high-contrast imaging.[1][2]

The use of a polyethylene glycol (PEG) spacer, as in this compound, is crucial for enhancing the water solubility of the probe, reducing non-specific binding, and providing steric separation between the reactive TCO group and the biomolecule to which it is attached.[1]

The Chemistry of Precision: TCO-Tetrazine Bioorthogonal Ligation

The engine driving this pre-targeting strategy is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine (Tz).[3][4] This reaction is classified as "bioorthogonal" because it proceeds rapidly and with high specificity under physiological conditions without interfering with native biological processes.[4][5]

Key characteristics of the TCO-tetrazine ligation include:

-

Unprecedented Kinetics: It is one of the fastest bioorthogonal reactions known, with second-order rate constants that can exceed 100,000 M⁻¹s⁻¹.[2][4] This allows for efficient in vivo ligation even at the low concentrations of reactants found in a biological system.

-

High Selectivity: TCO and tetrazine groups are highly selective for each other and do not cross-react with other functional groups present in biological systems.[6]

-

Biocompatibility: The reaction proceeds efficiently under mild, physiological conditions (pH, temperature) and does not require cytotoxic catalysts like copper.[5][6]

The bifunctional nature of this compound allows it to act as a linker, for instance in the synthesis of PROTACs, by enabling an inverse electron demand Diels-Alder reaction with molecules containing Tetrazine groups.[7]

Quantitative Data at a Glance

Reaction Kinetics of TCO-Tetrazine Pairs

The rate of the IEDDA reaction is dependent on the specific structures of the TCO and tetrazine derivatives. The following table summarizes second-order rate constants for various reactant pairs, providing a quantitative basis for selecting the most appropriate reagents for a given application.

| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |